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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and synthesis of 2'-Nitroacetanilide. The information is curated for professionals in research

and development, with a focus on data presentation, experimental methodologies, and

structural elucidation.

Chemical Identity and Structure
2'-Nitroacetanilide, also known as N-(2-nitrophenyl)acetamide or o-nitroacetanilide, is an

aromatic organic compound. Structurally, it consists of an acetamido group (-NHCOCH₃)

attached to a benzene ring, with a nitro group (-NO₂) substituted at the ortho position relative to

the acetamido group.

Table 1: Chemical Identifiers of 2'-Nitroacetanilide
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Identifier Value

IUPAC Name N-(2-nitrophenyl)acetamide

Synonyms
o-Nitroacetanilide, 2-Nitroacetanilide, N-Acetyl-

2-nitroaniline

CAS Number 552-32-9

Molecular Formula C₈H₈N₂O₃[1][2]

SMILES CC(=O)NC1=CC=CC=C1--INVALID-LINK--[O-]

InChI Key BUNFNRVLMKHKIT-UHFFFAOYSA-N

The presence of both an electron-donating acetamido group and an electron-withdrawing nitro

group on the aromatic ring influences its chemical reactivity and physical properties.

Physicochemical Properties
The physicochemical properties of 2'-Nitroacetanilide are summarized in the table below,

providing key data for laboratory and developmental applications.

Table 2: Physicochemical Properties of 2'-Nitroacetanilide

Property Value Reference

Molecular Weight 180.16 g/mol [1]

Appearance
Light green to light yellow

crystalline solid
[1]

Melting Point 90-94 °C [1]

Boiling Point No data available

Density 1.415 g/cm³

Solubility

Soluble in hot water, ethanol,

ether, and acetone. Slightly

soluble in cold water.

[1]
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Experimental Protocols
Synthesis of 2'-Nitroacetanilide via Ortho-Selective
Nitration
The synthesis of 2'-Nitroacetanilide is typically achieved through the nitration of acetanilide.

Standard nitration with a mixture of nitric and sulfuric acids predominantly yields the para-

isomer. However, ortho-selectivity can be enhanced by using a different nitrating agent, such as

acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Materials:

Acetanilide

Acetic anhydride

Concentrated nitric acid (70%)

Concentrated sulfuric acid

Ethanol

Ice

Procedure:

Preparation of Acetyl Nitrate: In a flask maintained at a low temperature (0-5 °C) using an ice

bath, slowly add 10 mL of acetic anhydride to a mixture of 5 mL of concentrated nitric acid

and 0.5 mL of concentrated sulfuric acid with constant stirring.

Nitration Reaction: Dissolve 10 g of acetanilide in 20 mL of acetic anhydride in a separate

flask, also cooled in an ice bath. To this solution, add the freshly prepared acetyl nitrate

solution dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10

°C.

Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction

mixture to stir for an additional hour at room temperature. Pour the mixture into 200 mL of
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ice-cold water with vigorous stirring. The crude product, a mixture of ortho and para isomers,

will precipitate.

Purification by Recrystallization: Collect the precipitate by vacuum filtration and wash with

cold water. The separation of 2'-nitroacetanilide from the p-nitroacetanilide is achieved by

fractional crystallization from ethanol. o-Nitroacetanilide is more soluble in ethanol than the

para isomer. Dissolve the crude product in a minimum amount of hot ethanol. Upon cooling,

the less soluble p-nitroacetanilide will crystallize first and can be removed by filtration. The

filtrate, enriched with the ortho isomer, is then concentrated and cooled further to yield

crystals of 2'-nitroacetanilide.

Workflow for the Synthesis of 2'-Nitroacetanilide

Preparation of Nitrating Agent

Nitration Reaction

Workup and Purification

Conc. Nitric Acid

Acetyl Nitrate (in situ)
0-5 °C

Conc. Sulfuric Acid
0-5 °C

Acetic Anhydride 0-5 °C

Reaction Mixture

< 10 °C

Acetanilide

Acetic Anhydride Quench with Ice Water Crude Product (o/p mixture) Fractional Recrystallization (Ethanol) 2'-Nitroacetanilide

p-Nitroacetanilide (by-product)
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A flowchart illustrating the key stages in the ortho-selective synthesis of 2'-Nitroacetanilide.

Analytical Methods
TLC is a rapid and effective method for monitoring the progress of the nitration reaction and

assessing the purity of the final product.

Materials:

Silica gel TLC plates

Developing chamber

Ethyl acetate

Hexane

UV lamp (254 nm)

Procedure:

Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product

in a volatile solvent like ethyl acetate.

Spotting: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.

Development: Place the TLC plate in a developing chamber containing a mixture of ethyl

acetate and hexane (e.g., 30:70 v/v) as the mobile phase.

Visualization: After the solvent front has reached near the top of the plate, remove the plate,

allow it to dry, and visualize the spots under a UV lamp. 2'-Nitroacetanilide will appear as a

UV-active spot. The Rf value can be calculated and compared to a standard.

FTIR spectroscopy is used to identify the functional groups present in the 2'-Nitroacetanilide
molecule.

Procedure (Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid 2'-Nitroacetanilide sample directly

onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal, and acquire the IR spectrum.

Data Analysis: Identify the characteristic absorption bands for the N-H stretch of the amide,

the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro

group.

Table 3: Characteristic FTIR Absorption Bands for 2'-Nitroacetanilide

Functional Group Wavenumber (cm⁻¹)

N-H Stretch (Amide) 3300 - 3500

C=O Stretch (Amide) 1660 - 1700

N-O Asymmetric Stretch (Nitro) 1500 - 1560

N-O Symmetric Stretch (Nitro) 1335 - 1385

¹H NMR spectroscopy provides detailed information about the structure of the 2'-
Nitroacetanilide molecule by showing the chemical environment of the hydrogen atoms.

Experimental Parameters:

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm)

Instrument: 400 MHz or higher NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2'-Nitroacetanilide in about 0.6-

0.7 mL of the deuterated solvent in an NMR tube.
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Spectrum Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard

operating procedures.

Data Analysis: Integrate the signals to determine the relative number of protons and analyze

the chemical shifts and coupling patterns to assign the peaks to the specific protons in the

molecule.

Table 4: Expected ¹H NMR Chemical Shifts for 2'-Nitroacetanilide in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity

-CH₃ (Acetyl) ~2.2 Singlet

Aromatic Protons 7.2 - 8.2 Multiplets

-NH (Amide) ~8.5 Broad Singlet

Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research specifically detailing the biological

activity and involvement of 2'-Nitroacetanilide in cellular signaling pathways. While some

related nitroaromatic compounds have been investigated for their biological effects, direct

evidence for 2'-Nitroacetanilide is not available in the public domain.

Given the presence of the nitroaromatic moiety, a feature found in some bioactive compounds,

it is plausible that 2'-Nitroacetanilide could be investigated for various biological activities.

However, without experimental data, any discussion of its role in signaling pathways would be

purely speculative.

Logical Relationship Diagram for Potential Research
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2'-Nitroacetanilide

Biological Screening Assays
(e.g., cytotoxicity, antimicrobial)

Identification of a Biological 'Hit'

Target Identification Studies

Elucidation of Signaling Pathway Involvement

Lead Optimization for Drug Development

Click to download full resolution via product page

A logical workflow for investigating the potential biological activity and signaling pathway
involvement of 2'-Nitroacetanilide.

Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and

experimental protocols related to 2'-Nitroacetanilide. The provided data and methodologies

offer a solid foundation for researchers and scientists working with this compound. The lack of

information regarding its biological activity highlights a potential area for future research, which

could uncover novel applications for 2'-Nitroacetanilide in the field of drug development and

beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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